![molecular formula C25H28N8 B12344996 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12344996.png)
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features multiple fused ring systems, including benzodiazole, triazoloquinazoline, and pyrrolidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of Benzodiazole Moiety: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives under reflux conditions.
Alkylation: The benzodiazole intermediate is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, in the presence of a base like potassium carbonate.
Formation of Triazoloquinazoline Ring: The next step involves the formation of the triazoloquinazoline ring system. This can be accomplished by reacting the alkylated benzodiazole with 2-aminobenzonitrile and hydrazine hydrate under reflux conditions.
Pyrrolidine Substitution: Finally, the triazoloquinazoline intermediate is subjected to nucleophilic substitution with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole and pyrrolidine moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazoloquinazoline ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine and benzodiazole rings. Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted benzodiazole or pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe for studying the interactions of heterocyclic compounds with biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against various biological targets, including enzymes, receptors, and ion channels, making it useful in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties may also make it suitable for applications in catalysis and materials science.
作用機序
The mechanism of action of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s heterocyclic structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways.
Receptors: It may bind to receptors on the cell surface, triggering intracellular signaling cascades.
Ion Channels: The compound may modulate ion channel activity, affecting cellular excitability and neurotransmission.
類似化合物との比較
Similar Compounds
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl derivatives: These compounds share the benzodiazole moiety and may exhibit similar chemical and biological properties.
Triazoloquinazoline derivatives: Compounds with the triazoloquinazoline ring system may have comparable pharmacological activities.
Pyrrolidine-containing compounds: These compounds may share similar reactivity and biological effects due to the presence of the pyrrolidine ring.
Uniqueness
The uniqueness of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for scientific research and industrial use.
特性
分子式 |
C25H28N8 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
2-[2-(2-methylbenzimidazol-1-yl)ethyl]-N-(2-pyrrolidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C25H28N8/c1-18-27-21-10-4-5-11-22(21)32(18)16-12-23-29-24-19-8-2-3-9-20(19)28-25(33(24)30-23)26-13-17-31-14-6-7-15-31/h2-5,8-11H,6-7,12-17H2,1H3,(H,26,28) |
InChIキー |
SCWZHTVYNMSSCB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4NCCN6CCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


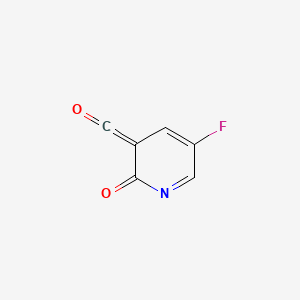
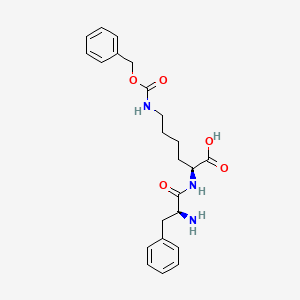
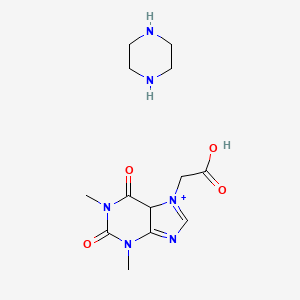
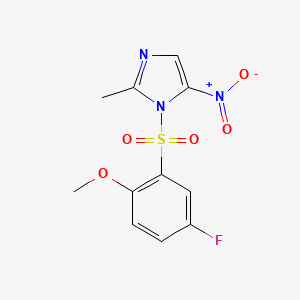
![N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12344936.png)
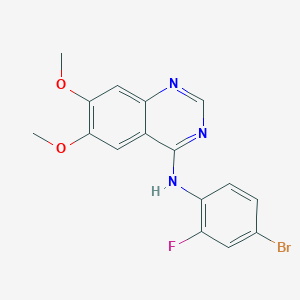
![5-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B12344958.png)
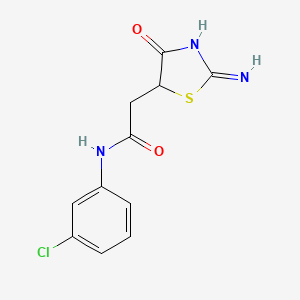
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344966.png)
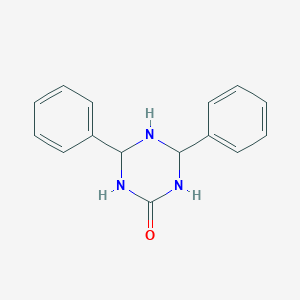
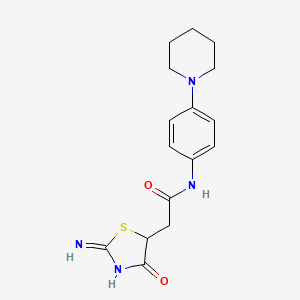
![N-[4-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344992.png)
![5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B12344999.png)
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345008.png)
